Benzyltrimethylammonium tetrachloroiodate

Catalog No.
S683230
CAS No.
121309-88-4
M.F
C10H16Cl4IN
M. Wt
419 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltrimethylammonium tetrachloroiodate

CAS Number

121309-88-4

Product Name

Benzyltrimethylammonium tetrachloroiodate

Molecular Formula

C10H16Cl4IN

Molecular Weight

419 g/mol

InChI

InChI=1S/C10H16N.Cl4I/c1-11(2,3)9-10-7-5-4-6-8-10;1-5(2,3)4/h4-8H,9H2,1-3H3;/q+1;-1

InChI Key

IBXYFQYYVRYALP-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CC1=CC=CC=C1.Cl[I-](Cl)(Cl)Cl

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.Cl[I-](Cl)(Cl)Cl

BTMAI is a white, crystalline solid synthesized in laboratories []. Its significance lies in its ability to act as a selective and stable chlorinating agent in various organic reactions [].


Molecular Structure Analysis

The BTMAI molecule possesses a unique structure. The positively charged benzyltrimethylammonium cation (C6H5CH2N(CH3)3+) is bonded to a negatively charged tetrachloroiodate anion (ICl4-). The key feature is the tetrahedral arrangement of chlorine atoms around the central iodine atom in the anion []. This structure allows for controlled release of chlorine during reactions.


Chemical Reactions Analysis

Synthesis

The specific synthesis of BTMAI is not readily available in scientific literature. However, quaternary ammonium salts like BTMAI can be generally prepared by reacting a tertiary amine with an appropriate alkylating agent [].

Reactions

  • Alkane chlorination: BTMAI can selectively chlorinate alkanes at specific positions. For instance, the following equation depicts the chlorination of methane at the tertiary carbon using BTMAI []:

CH4 + BTMAI -> CH3Cl + (CH3)3N(ICl4)

Here, methane (CH4) reacts with BTMAI to yield methyl chloride (CH3Cl) and the regenerated BTMAI cation with the iodide anion (ICl4-).

Decomposition

Physical and Chemical Properties

  • Melting point: No data readily available.
  • Boiling point: Decomposes before boiling.
  • Solubility: Soluble in polar organic solvents like dichloromethane and acetonitrile [].
  • Stability: Stable under ambient conditions. Decomposes at high temperatures [].

BTMAI acts as a chlorinating agent through a two-step process []:

  • Iodine-chlorine exchange: In the presence of a Lewis acid catalyst, the I-Cl bond in the tetrachloroiodate anion breaks, and the chlorine atom transfers to the substrate (molecule being chlorinated).
  • Regeneration: The BTMAI cation combines with the released chloride ion (Cl-) to reform the starting material, enabling a catalytic cycle.

BTMAI is classified as a corrosive and irritant []. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract.

  • Safety precautions: Standard laboratory safety practices should be followed when handling BTMAI, including wearing gloves, eye protection, and working in a fume hood [].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

Explore Compound Types